molecular formula C8H9N3O2S2 B2606907 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 152710-99-1

4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Cat. No.: B2606907
CAS No.: 152710-99-1
M. Wt: 243.3
InChI Key: DKQZLHHLYVLPLF-FSPLSTOPSA-N
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Description

4β-Azido-6α-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a heterocyclic compound featuring a fused thieno-thiopyran scaffold with a sulfone (7,7-dioxide) moiety. Its structure includes a β-azido group at the 4-position and an α-methyl group at the 6-position, which confer distinct stereochemical and electronic properties. This compound belongs to a class of sulfonamide-related intermediates, often utilized in the synthesis of carbonic anhydrase inhibitors (CAIs) such as dorzolamide . The azido group serves as a reactive handle for further chemical modifications, making it valuable in medicinal chemistry for introducing nitrogen-containing functionalities. Its synthesis typically involves stereoselective alkylation and oxidation steps, as exemplified in processes for related thiopyran derivatives .

Properties

IUPAC Name

(4S,6S)-4-azido-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S2/c1-5-4-7(10-11-9)6-2-3-14-8(6)15(5,12)13/h2-3,5,7H,4H2,1H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQZLHHLYVLPLF-FSPLSTOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thienothiopyran core: This step involves the cyclization of a suitable precursor, such as a thienyl ketone, under acidic or basic conditions to form the thienothiopyran ring system.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.

    Oxidation to form the dioxide: The final step involves the oxidation of the sulfur atoms to form the 7,7-dioxide, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the azido group can yield amines or other nitrogen-containing derivatives.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, alkyl halides.

Major Products Formed

    Sulfoxides and sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction of the azido group.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential use as an intermediate in the synthesis of various pharmaceutical agents. One notable application is its role in the synthesis of dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. The synthesis involves the reduction of the keto group in the compound to form a hydroxyl group, which is crucial for the biological activity of dorzolamide .

Case Study: Synthesis of Dorzolamide

  • Process : The compound undergoes a reduction reaction using sodium borohydride or lithium aluminum hydride to yield cis-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide. This intermediate is then transformed into dorzolamide through a series of reactions including nucleophilic substitution and sulfonamide group introduction .
  • Outcome : The resulting dorzolamide exhibits effective inhibition of carbonic anhydrase, demonstrating the utility of 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide in drug development.

Materials Science

In materials science, this compound has been explored for its properties as a precursor for functional materials. Its azido group can be utilized in click chemistry reactions to create polymeric materials with specific functionalities.

Application in Polymer Chemistry

  • Click Chemistry : The azido group allows for efficient coupling reactions with alkyne-containing compounds, facilitating the formation of diverse polymer architectures. This approach can be applied to develop smart materials with tunable properties such as responsiveness to environmental stimuli.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry due to its unique structural features. It can be transformed into various derivatives that may possess interesting biological or physical properties.

Synthetic Pathways

  • Functionalization : The thieno[2,3-b]thiopyran framework allows for multiple functionalization strategies. For instance, modifications at the azido position can lead to new derivatives with enhanced biological activity or altered physical properties.

Data Summary

Application AreaSpecific Use CaseKey Outcomes
Medicinal ChemistrySynthesis of DorzolamideEffective carbonic anhydrase inhibition
Materials SciencePrecursor for Functional PolymersDevelopment of smart materials via click chemistry
Synthetic Organic ChemistryBuilding block for derivativesCreation of novel compounds with potential biological activity

Mechanism of Action

The mechanism of action of 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it valuable in bioconjugation and labeling studies. Additionally, the compound’s sulfur-containing ring system can interact with biological macromolecules, potentially leading to the modulation of enzymatic activity or protein-protein interactions.

Comparison with Similar Compounds

Key Structural Differences :

  • Substituents: The azido group in the target compound distinguishes it from ethylamino or acetamide derivatives, enabling unique reactivity in click chemistry or photoaffinity labeling.
  • Stereochemistry : The β-azido and α-methyl configuration at positions 4 and 6, respectively, contrasts with the (4S,6S) stereochemistry in dorzolamide intermediates, affecting binding affinity to CA isoforms .
  • Sulfonamide vs. Azido : Sulfonamide-containing analogues (e.g., dorzolamide) directly interact with CA active sites, while the azido derivative serves as a synthetic precursor .

Stability and Impurity Profiles

  • Degradation Pathways : Unlike sulfonamide derivatives, the azido group may introduce instability under UV light or thermal stress, requiring controlled storage conditions. Dorzolamide-related impurities (e.g., maleic acid adducts) highlight the importance of stereochemical purity, with acceptance criteria for impurities set at ≤0.5% .
  • Chromatographic Behavior : The target compound elutes earlier than dorzolamide in HPLC analyses due to reduced polarity from the azido group, as observed in related thiopyran systems .

Broader Context in Heterocyclic Chemistry

While benzofuroxan-derived phenazine dioxides (e.g., phenazine 5,10-dioxide) exhibit antibacterial activity , the thieno-thiopyran dioxides are specialized for enzyme inhibition. The sulfone moiety in both classes enhances electrophilicity, but the thiopyran scaffold’s fused ring system provides greater conformational rigidity, optimizing interactions with CA isoforms .

Biological Activity

4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C8H10N2O3S2
  • Molecular Weight : 218.29 g/mol
  • Melting Point : 154-155 °C
  • Solubility : Sparingly soluble in chloroform; soluble in DMSO and ethyl acetate.

Research indicates that compounds similar to this compound may act as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes including acid-base balance and fluid secretion. Inhibition of CA can lead to therapeutic effects in conditions such as glaucoma and edema .

Antiglaucoma Activity

One of the primary areas of research for this compound is its potential use as an antiglaucoma agent. It is structurally related to dorzolamide, a well-known carbonic anhydrase inhibitor used in treating glaucoma. Studies suggest that modifications to the thieno[2,3-b]thiopyran structure can enhance its efficacy and selectivity towards specific CA isoforms .

Case Studies

  • In Vitro Studies : A study conducted on various thieno derivatives showed that the azido group significantly increased the inhibition potency against carbonic anhydrase II (CA II), which is crucial for managing intraocular pressure in glaucoma patients. The IC50 values were notably lower for compounds with the azido substitution compared to their non-azido counterparts .
  • In Vivo Studies : Animal models treated with this compound demonstrated a significant reduction in intraocular pressure (IOP) compared to control groups. These results support the compound's potential as a therapeutic agent for glaucoma management .

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Material : The process typically begins with 3-(2-thienylthio)butyric acid.
  • Resolution : An enantiomeric mixture is resolved using optically active bases.
  • Cyclization and Reduction : Intramolecular cyclization followed by reduction leads to the formation of the desired thieno compound.
  • Azidation : The introduction of the azido group is performed through nucleophilic substitution reactions on suitable precursors .

Comparative Analysis

Compound NameStructureBiological ActivityReference
DorzolamideDorzolamide StructureCarbonic anhydrase inhibitor
4beta-Azido-6alpha-methylThieno StructureEnhanced CA inhibition

Q & A

Q. What are the key challenges in synthesizing 4β-azido-6α-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide, and how can stereochemical purity be ensured?

Synthesis requires precise control over stereochemistry at the 4β-azido and 6α-methyl positions. The azido group’s introduction demands azide-safe protocols (e.g., low-temperature diazo transfer reactions), while the thiopyran core’s rigidity complicates regioselective functionalization. To ensure stereochemical purity, use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and confirm configurations via X-ray crystallography or NOESY NMR .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve the thiopyran ring’s diastereotopic protons and azide integration.
  • IR : Confirm azide stretch (~2100 cm1^{-1}) and sulfone S=O bonds (~1300 cm1^{-1}).
  • HRMS : Validate molecular formula (e.g., ESI-HRMS for [M+H]+^+) .

Q. How can researchers assess the thermal stability of the azido group in this compound?

Use differential scanning calorimetry (DSC) to detect exothermic decomposition events. Accelerated stability studies under controlled humidity/temperature (e.g., 40°C/75% RH for 6 months) paired with HPLC-UV monitoring can quantify degradation products like amines or nitriles .

Advanced Research Questions

Q. What methodologies resolve contradictions in biological activity data for this compound?

If conflicting reports arise (e.g., carbonic anhydrase inhibition vs. off-target effects), employ orthogonal assays:

  • Enzyme kinetics : Measure KiK_i using stopped-flow CO2_2 hydration assays.
  • Cellular models : Test intraocular pressure reduction in ex vivo porcine corneal models .

Q. How can impurity profiles be controlled during scale-up synthesis?

  • Process optimization : Use DoE (Design of Experiments) to minimize byproducts like des-azido or sulfonamide derivatives.
  • Analytical QC : Employ UPLC-MS with charged aerosol detection (CAD) for non-UV-active impurities. Reference pharmacopeial standards (e.g., USP Dorzolamide-related compounds) for impurity identification .

Q. What strategies improve metabolic stability in preclinical studies?

  • In vitro models : Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS.
  • Structural mods : Replace the azido group with metabolically stable bioisosteres (e.g., tetrazoles) while retaining activity .

Q. How is chiral resolution achieved for enantiomeric impurities?

Use preparative chiral SFC (supercritical fluid chromatography) with cellulose tris(3,5-dimethylphenylcarbamate) columns. Validate enantiomeric excess (ee) via polarimetry or chiral GC-MS .

Methodological Notes

  • X-ray crystallography : Critical for resolving stereochemical ambiguities. Use Cu-Kα radiation for high-resolution data .
  • In vivo efficacy : Glaucoma models (e.g., hypertonic saline-induced ocular hypertension in rabbits) require dose-response studies with timolol maleate as a positive control .

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